molecular formula C10H15ClO3 B8496988 Ethyl 2-acetyl-5-chlorohex-4-enoate CAS No. 26209-40-5

Ethyl 2-acetyl-5-chlorohex-4-enoate

Cat. No.: B8496988
CAS No.: 26209-40-5
M. Wt: 218.68 g/mol
InChI Key: CIWYMZMDTIPDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetyl-5-chlorohex-4-enoate is a useful research compound. Its molecular formula is C10H15ClO3 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

26209-40-5

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

ethyl 2-acetyl-5-chlorohex-4-enoate

InChI

InChI=1S/C10H15ClO3/c1-4-14-10(13)9(8(3)12)6-5-7(2)11/h5,9H,4,6H2,1-3H3

InChI Key

CIWYMZMDTIPDQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C(C)Cl)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 46 g sodium (2 g atom) in 500 ml ethanol at reflux, in a 2-liter flask equipped with mechanical stirrer, and addition funnel, was added 325 g ethyl acetoacetate (2.5 mole) over 30 minutes. The resulting solution of enolate was refluxed for 15 minutes, and then 250 g (2.0 mole) 1,3-dichlorobut-2-ene was added dropwise at such a rate as to maintain reflux with gentle heating towards the end of the addition. After addition, refluxing and stirring were maintained for 4 hours, the condenser converted for distillation, and ethanol removed as 500 ml distillate. The residual product was cooled, water and 1.2 N hydrochloric acid were added and the organic layer separated. The aqueous portion was extracted with ether, the organic layers combined, washed with water and brine, filtered through sodium sulfate and evaporated in vacuo to give 485 g dark yellow oil (96%, based on dichlorobutene). Vpc showed 73% of trans plus cis product, together with other volatiles.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
325 g
Type
reactant
Reaction Step Two
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,3-dichlorobut-2-ene
Quantity
250 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 46 g sodium (2 g atom) in 500 ml ethanol at reflux, in a 2-liter flask equipped with mechanical stirrer, and addition funnel, was added 325 g ethyl acetoacetate (2.5 mole) over layer minutes. The resulting solution of enolate was refluxed for 15 minutes, and then 250 g (2.0 mole) 1,3-dichlorobut-2-ene (nD20 1.4675) was added dropwise at such a rate as to maintain reflux with gentle heating towards the end of the addition. After addition, refluxing and stirring were maintained for 4 hours, the condenser converted for distillation, and ethanol removed as 500 ml distillate. The residual product was cooled, water and 1.2 N hydrochloric acid were added and the organic layyer separated. The aqueous portion was extracted with ether, the organic layers combined, washed with water and brine, filtered through sodium sulfate and evaporated in vacuo to give 485 g. dark yellow oil (96%, based on dichlorobutene). Vpc showed 73% of trans plus cis product, together with 20% ethyl acetoacetate and other volatiles, and 7% dialkylated product at long retention time. A small sample was purified by tlc on silica gel (1.3 ethyl acetate:pentane) Rf 0.27, followed by distillation at 100° C./0.1 mm. 3-Carboethoxy-6-chlorohept-5-en-2-one was obtained as a colorless oil, nD20 1.4640.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
325 g
Type
reactant
Reaction Step Two
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,3-dichlorobut-2-ene
Quantity
250 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.